PROTAC eDHFR Degrader-1

Targeted protein degradation eDHFR tag system PROTAC linker optimization

PROTAC eDHFR Degrader-1 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that covalently links the antibiotic trimethoprim (TMP) to a pomalidomide-based cereblon (CRBN) E3 ligase ligand. It is designed to induce the ubiquitin-proteasome-dependent degradation of proteins genetically fused to the E.

Molecular Formula C36H44N8O10
Molecular Weight 748.8 g/mol
Cat. No. B12371285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC eDHFR Degrader-1
Molecular FormulaC36H44N8O10
Molecular Weight748.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OCCCC(=O)NCCOCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)OC)CC5=CN=C(N=C5N)N
InChIInChI=1S/C36H44N8O10/c1-50-26-18-21(17-22-20-41-36(38)43-32(22)37)19-27(51-2)31(26)54-12-4-7-28(45)40-11-14-53-16-15-52-13-10-39-24-6-3-5-23-30(24)35(49)44(34(23)48)25-8-9-29(46)42-33(25)47/h3,5-6,18-20,25,39H,4,7-17H2,1-2H3,(H,40,45)(H,42,46,47)(H4,37,38,41,43)
InChIKeyPJVJIKUHLULMOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC eDHFR Degrader-1: Quantitative Performance Profile for eDHFR-Tagged Protein Degradation


PROTAC eDHFR Degrader-1 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that covalently links the antibiotic trimethoprim (TMP) to a pomalidomide-based cereblon (CRBN) E3 ligase ligand [1]. It is designed to induce the ubiquitin-proteasome-dependent degradation of proteins genetically fused to the E. coli dihydrofolate reductase (eDHFR) protein tag [1]. This compound enables dose-dependent, post-translational control of protein abundance in cellular and in vivo models [1].

Why Substituting PROTAC eDHFR Degrader-1 with Other In-Class Degraders Compromises Experimental Reproducibility


The eDHFR-directed PROTAC class exhibits significant variation in degradation kinetics, maximal efficacy, and pharmacological properties that are directly determined by linker length and composition [1]. Compounds within this series (e.g., 7a, 7b, 7e) show marked differences in their ability to downregulate eDHFR-tagged proteins, with some failing to induce degradation entirely [1]. These performance disparities preclude generic substitution and underscore the necessity of selecting a specific, validated degrader to ensure consistent and interpretable results [1].

PROTAC eDHFR Degrader-1: Head-to-Head Quantitative Differentiation Data


Superior Degradation Kinetics and Maximal Efficacy Versus In-Class Analogs 7a, 7b, and 7e

In a direct head-to-head comparison across a panel of PROTACs with varying linker lengths, compound 7c (PROTAC eDHFR Degrader-1) demonstrated the most effective degradation profile. While compounds 7a and 7b also induced degradation, 7c achieved optimal downregulation at low nanomolar concentrations. In contrast, compound 7e failed to degrade the target protein [1].

Targeted protein degradation eDHFR tag system PROTAC linker optimization

Validated In Vivo Pharmacokinetic Profile Supporting Animal Model Applications

PROTAC eDHFR Degrader-1 (compound 7c) was evaluated for drug metabolism and pharmacokinetic (DMPK) properties in mice to assess its suitability for in vivo studies. Following intraperitoneal (IP) administration, the compound remained detectable in blood plasma for up to 8 hours, confirming its potential for reversible protein regulation in living animals [1]. This in vivo validation distinguishes 7c from untested or poorly characterized in-class analogs.

In vivo protein regulation Pharmacokinetics Preclinical models

Mechanistically Confirmed Proteasome-Dependent Degradation Pathway

The degradation mechanism of 7c was rigorously validated using pharmacological inhibitors. Co-treatment with the proteasome inhibitor epoxomicin (500 nM) completely abolished eDHFR-YFP degradation, whereas the lysosomal inhibitor hydroxychloroquine sulfate (25 µM) had no effect. Additionally, inhibition of cullin neddylation with MLN4924 (500 nM), which is required for cereblon E3 ligase activity, also prevented degradation [1].

Ubiquitin-proteasome system Mechanism of action Cereblon E3 ligase

Reversible Protein Regulation with Defined Recovery Kinetics

The reversibility of 7c-induced degradation was assessed via washout experiments. In JURKAT-eDHFR-YFP cells treated with 100 nM 7c for 24 h, eDHFR-YFP fluorescence began to recover within 3 h of compound removal and returned to baseline after approximately 72 h. In HEK293T cells, complete recovery occurred within 24 h post-washout [1].

Reversible degradation Washout kinetics Temporal control

Minimal Impact on IMiD-Sensitive Neosubstrates Compared to Broader Cereblon Modulators

Proteomic and biochemical assays demonstrated that TMP-based PROTACs, including 7c, minimally affect the expression of immunomodulatory imide drug (IMiD)-sensitive neosubstrates. This is a critical differentiation from other cereblon-recruiting PROTACs that may induce broader degradation of endogenous cereblon neosubstrates [1].

Off-target degradation Cereblon neosubstrates Proteomic selectivity

PROTAC eDHFR Degrader-1: Evidence-Backed Research Applications and Procurement Scenarios


Functional Genomics and Protein Loss-of-Function Studies Requiring Rapid, Reversible Knockdown

Researchers requiring post-translational control of protein abundance without permanent genetic modification can utilize 7c (Degrader-1) to achieve >90% degradation of eDHFR-tagged POIs within 12 hours at 25 nM [1]. The reversible nature of degradation (full recovery within 24-72 h post-washout) enables precise temporal manipulation of protein function [1].

In Vivo Validation of eDHFR-Tagged Therapeutic Constructs (e.g., CAR-T Cells)

For preclinical studies involving eDHFR-tagged proteins in animal models, 7c is the only compound in its class with documented in vivo pharmacokinetic data. Detectable plasma levels for up to 8 hours post-IP administration support its use in rodent models of disease [1].

Mechanistic Studies of the Ubiquitin-Proteasome System

The rigorously confirmed proteasome-dependent mechanism of 7c (blocked by epoxomicin and MLN4924, but not by lysosomal or autophagy inhibitors) makes it an ideal tool for dissecting UPS-mediated degradation pathways [1].

Multiplexed Protein Regulation with Orthogonal Degron Systems

7c has been demonstrated to operate orthogonally with other degron-PROTAC pairs (e.g., dTAG system), enabling multiplexed control of multiple protein targets within the same cellular context [1].

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